molecular formula C31H35ClN2O2RuS B8034387 Ruthenium tosyl dpen

Ruthenium tosyl dpen

Cat. No.: B8034387
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-XCPIVNJJSA-M
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Description

Ruthenium tosyl dpen, also known as ruthenium N-tosyl-1,2-diphenylethylenediamine, is a chiral diamine ligand complexed with ruthenium. This compound is widely recognized for its applications in asymmetric transfer hydrogenation reactions, which are crucial in the synthesis of optically active compounds. The compound’s unique structure and properties make it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ruthenium tosyl dpen can be synthesized through a series of steps involving the coordination of N-tosyl-1,2-diphenylethylenediamine to a ruthenium center. One common method involves the reaction of ruthenium chloride with N-tosyl-1,2-diphenylethylenediamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ruthenium tosyl dpen primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule, such as formic acid or isopropanol, to a substrate, typically an imine or ketone .

Common Reagents and Conditions: The common reagents used in these reactions include formic acid, triethylamine, and various imines or ketones. The reactions are usually carried out under mild conditions, often at room temperature, and in the presence of an organic solvent .

Major Products: The major products formed from these reactions are optically active amines or alcohols. For example, the asymmetric transfer hydrogenation of acetophenone using this compound yields ®-1-phenylethanol with high enantioselectivity .

Mechanism of Action

Ruthenium tosyl dpen is often compared with other chiral ruthenium complexes used in asymmetric hydrogenation:

Uniqueness: The uniqueness of this compound lies in its ability to catalyze the asymmetric transfer hydrogenation of a wide range of substrates with high enantioselectivity and under mild conditions. Its versatility and efficiency make it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

  • Ruthenium BINAP
  • Ruthenium DIPAMP
  • Ruthenium TsDPEN (N-tosyl-1,2-diphenylethylenediamine)

Properties

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFNGPAYDKGCRB-XCPIVNJJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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